molecular formula C29H29Cl2N3O B12751597 N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide CAS No. 197242-80-1

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide

Cat. No.: B12751597
CAS No.: 197242-80-1
M. Wt: 506.5 g/mol
InChI Key: ZITQUAHPZJHCJH-UHFFFAOYSA-N
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Description

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide is a complex organic compound known for its significant role in medicinal chemistry. This compound is particularly noted for its interaction with dopamine receptors, making it a valuable subject in the study of neurological and psychological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts such as sodium borohydride and aluminum trichloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide has several scientific research applications:

Mechanism of Action

The compound primarily exerts its effects by binding to dopamine receptors, particularly the D3 receptor . This interaction modulates the activity of dopamine, a crucial neurotransmitter in the brain. The binding affinity and selectivity for the D3 receptor make it a promising candidate for treating disorders related to dopamine dysregulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide is unique due to its high selectivity for the D3 receptor and its potential therapeutic applications in treating dopamine-related disorders. Its structural complexity and specific binding properties distinguish it from other similar compounds.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. Its synthesis, chemical reactions, and applications in scientific research highlight its potential as a therapeutic agent. Understanding its mechanism of action and comparing it with similar compounds further underscores its uniqueness and importance in the field.

Properties

CAS No.

197242-80-1

Molecular Formula

C29H29Cl2N3O

Molecular Weight

506.5 g/mol

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]anthracene-2-carboxamide

InChI

InChI=1S/C29H29Cl2N3O/c30-26-8-5-9-27(28(26)31)34-16-14-33(15-17-34)13-4-3-12-32-29(35)24-11-10-23-18-21-6-1-2-7-22(21)19-25(23)20-24/h1-2,5-11,18-20H,3-4,12-17H2,(H,32,35)

InChI Key

ZITQUAHPZJHCJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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